molecular formula C8H10N2O3 B8025857 2-Ethoxy-3-methyl-5-nitropyridine

2-Ethoxy-3-methyl-5-nitropyridine

Cat. No.: B8025857
M. Wt: 182.18 g/mol
InChI Key: KPNCICPPUAUBOY-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methyl-5-nitropyridine is a heterocyclic organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, characterized by the presence of ethoxy, methyl, and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-5-nitropyridine typically involves the nitration of 2-ethoxy-3-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted derivatives.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 2-Ethoxy-3-methyl-5-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 2-Ethoxy-3-carboxy-5-nitropyridine.

Scientific Research Applications

2-Ethoxy-3-methyl-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methyl-5-nitropyridine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ethoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 2-Ethoxy-5-nitropyridine
  • 3-Methyl-5-nitropyridine
  • 2-Methoxy-3-methyl-5-nitropyridine

Comparison: 2-Ethoxy-3-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to 2-Ethoxy-5-nitropyridine, the presence of the methyl group at the 3-position can affect its steric and electronic properties, leading to different chemical behavior and applications .

Properties

IUPAC Name

2-ethoxy-3-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8-6(2)4-7(5-9-8)10(11)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNCICPPUAUBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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